molecular formula C14H18N4O7 B12518626 N-(2,4-Dinitrophenyl)glycyl-L-leucine CAS No. 675587-89-0

N-(2,4-Dinitrophenyl)glycyl-L-leucine

Cat. No.: B12518626
CAS No.: 675587-89-0
M. Wt: 354.32 g/mol
InChI Key: DHNUSMRZKXMGDT-NSHDSACASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

These compounds are widely used in biochemical research, particularly as chromophores, enzyme substrates, and haptens in immunology studies .

The DNP group enhances UV-vis absorption and fluorescence quenching properties, making these derivatives valuable in FRET (fluorescence resonance energy transfer) assays . For example, Q-EDDnp (a DNP-containing quencher) is utilized in peptide hydrolysis studies to monitor enzymatic activity .

Properties

CAS No.

675587-89-0

Molecular Formula

C14H18N4O7

Molecular Weight

354.32 g/mol

IUPAC Name

(2S)-2-[[2-(2,4-dinitroanilino)acetyl]amino]-4-methylpentanoic acid

InChI

InChI=1S/C14H18N4O7/c1-8(2)5-11(14(20)21)16-13(19)7-15-10-4-3-9(17(22)23)6-12(10)18(24)25/h3-4,6,8,11,15H,5,7H2,1-2H3,(H,16,19)(H,20,21)/t11-/m0/s1

InChI Key

DHNUSMRZKXMGDT-NSHDSACASA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)O)NC(=O)CNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-]

Canonical SMILES

CC(C)CC(C(=O)O)NC(=O)CNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-Dinitrophenyl)glycyl-L-leucine typically involves the reaction of L-leucine with 2,4-dinitrophenylhydrazine under specific conditions . The reaction is carried out in an organic solvent, such as ethanol or methanol, at a controlled temperature to ensure the formation of the desired product. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain pure this compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for maximum yield and purity. The final product is subjected to rigorous quality control measures to ensure its suitability for various applications .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key properties of DNP-conjugated amino acids and peptides:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Applications/Notes
N-(2,4-Dinitrophenyl)glycine 1084-76-0 C₈H₇N₃O₆ 241.16 Hapten synthesis , FRET quencher
N-(2,4-Dinitrophenyl)-L-leucine 1655-57-8 C₁₂H₁₅N₃O₆ 297.27 Peptide modification, enzyme substrates
Glycine,N-[N-(2,4-dinitrophenyl)glycyl]- - C₁₀H₁₀N₄O₇ 298.21 Model compound for peptide bond studies
DNP-Pro-Gln-Gly-Ile-Ala-Gly-Gln-D-Arg 63014-08-4 C₄₀H₆₁N₁₅O₁₅ 992.00 Complex peptidase substrates

Notes:

  • Solubility : DNP-Gly is sparingly soluble in water but dissolves in polar organic solvents like DMSO . DNP-Leu shows similar solubility profiles .
  • Reactivity : DNP derivatives undergo nucleophilic substitution reactions. For example, 2,4-dinitrophenyl ethers react with hydrazine in DMSO via pseudo-first-order kinetics, with rate constants dependent on leaving-group ability (e.g., –OMe vs. –SPh) .
  • Stability : DNP groups are light-sensitive and require storage in amber containers .

Research Findings and Trends

Kinetic Studies

DNP derivatives exhibit distinct reactivity patterns. For example, the reaction of 2,4-dinitrophenyl phenyl ether with hydrazine in DMSO has a second-order rate constant $ k_A = 1.2 \times 10^{-3} \, \text{M}^{-1}\text{s}^{-1} $ at 25°C, with $\Delta H^\circ = 58.2 \, \text{kJ/mol}$ and $\Delta S^\circ = -120 \, \text{J/mol.K}$ . These parameters highlight the influence of electronic effects on reaction rates.

Computational Insights

Quantum chemical methods predict charge distribution and dipole moments in DNP-modified compounds. For instance, N-(4-dimethylamino-3,5-dinitrophenyl)maleimide derivatives show significant charge transfer regions, which correlate with their optical and electrochemical properties .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.